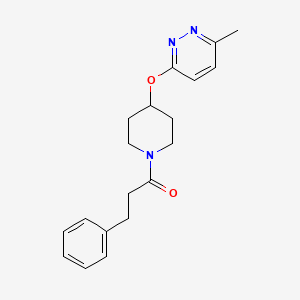

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic small molecule characterized by a piperidine core substituted with a 6-methylpyridazine moiety via an ether linkage and a propan-1-one side chain bearing a phenyl group. The pyridazine ring, a nitrogen-containing heterocycle, may confer hydrogen-bonding capabilities critical for target binding, while the phenylpropan-1-one moiety could influence lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXHDMFFYTWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 6-methylpyridazin-3-ol, followed by the nucleophilic substitution with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. Typically, this involves using a suitable base like potassium carbonate in a polar solvent such as dimethylformamide (DMF), with the reaction occurring at elevated temperatures for several hours.

Industrial Production Methods: Industrial synthesis mirrors the laboratory routes but on a larger scale. Automation and continuous flow chemistry might be employed to ensure consistency and efficiency. Scale-up considerations would include solvent recovery and waste minimization strategies.

Analyse Des Réactions Chimiques

Oxidation: : Can be oxidized using agents like potassium permanganate or dichromate.

Reduction: : Reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: : Can undergo nucleophilic substitution reactions, particularly on the pyridazinyl group.

Oxidation Reagents: : Potassium permanganate, dichromate.

Reduction Reagents: : Hydrogen gas, palladium on carbon.

Solvents: : DMF, dichloromethane.

Catalysts: : Palladium on carbon, potassium carbonate.

From Oxidation: : Formation of ketones or carboxylic acids.

From Reduction: : Alcohols or fully reduced alkanes.

From Substitution: : Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Reaction Mechanisms: : Used to study mechanistic pathways in organic synthesis.

Catalysis: : Role in catalytic processes, especially in metal-catalyzed reactions.

Biological Probing: : Utilized as a probe to understand biological processes and enzyme interactions.

Binding Studies: : Investigation of binding affinity to receptors and enzymes.

Therapeutic Potential: : Examined for its potential as a therapeutic agent in various diseases, including neurological disorders.

Material Science: : Possible applications in designing new materials with desired chemical properties.

Pharmaceutical Development: : As a precursor or intermediate in the synthesis of complex pharmaceuticals.

Mécanisme D'action

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects primarily by interacting with specific molecular targets. These targets may include enzymes or receptors involved in signal transduction pathways. The mechanism often involves binding to the active site or allosteric modulation, leading to changes in activity or function.

Molecular Targets and Pathways:Enzymes: : Possible interaction with kinases or other regulatory enzymes.

Receptors: : Binding to neurotransmitter receptors could be studied for its potential therapeutic effects.

Signaling Pathways: : Investigation of its role in key pathways like MAPK or PI3K.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine- and aryl-substituted derivatives reported in pharmaceutical and medicinal chemistry literature. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle :

- The target compound uses a piperidine core, whereas RTB70 employs a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen, but reduced CNS penetration compared to piperidine .

Substituent Effects :

- The 6-methylpyridazine group in the target compound contrasts with the 6-fluoro-benzisoxazole in CAS 108855-18-1. Fluorine in benzisoxazole improves bioavailability and binding affinity to serotonin receptors, while methylpyridazine may favor kinase inhibition due to planar geometry .

- The phenylpropan-1-one side chain in the target compound is less polar than the thiophene-thio group in RTB70, suggesting differences in membrane permeability and metabolic pathways .

Synthetic Routes: The target compound’s synthesis likely involves coupling a 6-methylpyridazine-oxypiperidine intermediate with 3-phenylpropanoyl chloride. In contrast, RTB70 was synthesized via HOBt/TBTU-mediated amidation, a method common for peptide-like bonds .

Therapeutic Hypotheses :

- The target’s structure aligns with kinase inhibitors (e.g., pyridazine as adenine mimetic), while CAS 108855-18-1’s benzisoxazole suggests antipsychotic applications . RTB70’s trifluoromethyl group hints at optimized pharmacokinetics for prolonged action .

Q & A

What are the common synthetic routes for 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including:

Coupling Reactions : Formation of the piperidin-1-yl moiety via nucleophilic substitution between 4-hydroxy piperidine derivatives and 6-methylpyridazin-3-yl intermediates.

Ketone Formation : Use of propan-1-one precursors, often via Friedel-Crafts acylation or coupling with phenylacetyl chloride.

Protecting Group Strategies : Temporary protection of reactive groups (e.g., amines) to prevent side reactions.

Purification : Column chromatography or recrystallization to isolate the final product .

Optimization of reaction conditions (e.g., anhydrous solvents like DMF, catalysts such as HOBt/TBTU) is critical for yield improvement .

How is the molecular structure of this compound confirmed?

Basic Research Question

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at ~200 ppm in NMR) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 380.2) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by area normalization) .

What biological screening methods are used to evaluate this compound?

Basic Research Question

Initial screening often includes:

- In Vitro Assays : Testing against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .

- Cell-Based Studies : Cytotoxicity profiling (e.g., IC determination in cancer cell lines) .

- Target Identification : Computational docking to predict binding sites on proteins like PI3K or serotonin receptors .

How can reaction yields be optimized during synthesis?

Advanced Research Question

Yield optimization strategies:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to adjust conditions dynamically .

How to resolve contradictions in biological activity data?

Advanced Research Question

Contradictions (e.g., varying IC across studies) are addressed by:

- Dose-Response Repetition : Triplicate assays under standardized conditions .

- Structural Analog Comparison : Testing derivatives to identify SAR trends (e.g., methoxy vs. methyl substitutions) .

- Off-Target Profiling : Broad-spectrum panels (e.g., Eurofins Cerep) rule out non-specific binding .

What advanced techniques characterize its pharmacokinetic properties?

Advanced Research Question

Pharmacokinetic profiling involves:

- Metabolic Stability Assays : Liver microsomes or hepatocytes to measure half-life .

- Plasma Protein Binding : Equilibrium dialysis to assess free drug fraction .

- ADMET Predictions : Computational tools (e.g., SwissADME) prioritize compounds with favorable absorption and toxicity profiles .

How does the compound interact with biological macromolecules?

Advanced Research Question

Mechanistic studies employ:

- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds with kinase ATP pockets) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., / rates) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) .

What strategies improve selectivity for target enzymes?

Advanced Research Question

Selectivity enhancement methods:

- Fragment-Based Design : Incorporates steric hindrance groups to block off-target binding .

- Cryo-EM Studies : Visualize compound-enzyme complexes to refine substituent placement .

- Proteome-Wide Screening : Affinity pulldown assays identify unintended targets .

How to address discrepancies in spectroscopic data?

Advanced Research Question

Discrepancies (e.g., NMR shifts) are resolved by:

- 2D NMR Techniques : HSQC and COSY confirm proton-carbon correlations .

- Isotopic Labeling : - or -labeled analogs clarify ambiguous signals .

- Synchrotron Crystallography : High-resolution structures validate electronic environments .

What safety protocols are recommended for handling this compound?

Advanced Research Question

Safety measures include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.